5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole-containing compounds can be synthesized through various methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be catalyzed by copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2, and CuCl2 . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity .Chemical Reactions Analysis
Imidazole-containing compounds can participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, and their reactivity can be influenced by the presence of substituents on the imidazole ring .Scientific Research Applications
Photoluminescence Properties
Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including imidazo[1,5-a]pyridine derivatives, has demonstrated unique blue-green luminescence. These compounds exhibit photoluminescence in both degassed solutions and solid states at room temperature, with emission wavelengths lying in the blue-green region, which is rare for rhenium(I) tricarbonyl complexes. Such properties suggest applications in the development of luminescent materials and photonic devices (Xiao-wei Li et al., 2012).
Biological Screening
Compounds with an imidazo[1,2-a]pyridine structure have been synthesized and assayed for biological activity against various bacteria and fungi. Some of these compounds showed moderate activity, indicating potential use in antimicrobial drug development. The chemical structure elucidation of these compounds utilized techniques such as IR, 1H-NMR, and Mass spectral data (V. V. Bhuva et al., 2015).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These studies revealed high inhibition efficiency, suggesting these compounds can serve as effective corrosion inhibitors. The research combines experimental techniques with computational approaches, including density functional theory (DFT) and molecular dynamic simulation (MD), to understand the interaction mechanisms between the inhibitors and metal surfaces (A. Saady et al., 2021).
Photonic Materials
A series of imidazo[1,5-a]pyridine derivatives have been synthesized, demonstrating significant Stokes' shift and quantum yields in solution. The photonic properties of these compounds, including absorption and fluorescence spectra, suggest their potential in creating low-cost luminescent materials. These materials could be used in various applications, such as optical sensors, light-emitting diodes (LEDs), and other photonic devices (G. Volpi et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug development. Given the wide range of activities exhibited by imidazole-containing compounds , this compound could be a promising candidate for further study.
Properties
IUPAC Name |
5-[[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-11-6-4-10(5-7-11)15-20-13(14-3-1-2-8-23(14)15)9-12-16(24)21-18(26)22-17(12)25/h1-9H,(H2,21,22,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRIARQOMIBDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)C=C4C(=O)NC(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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